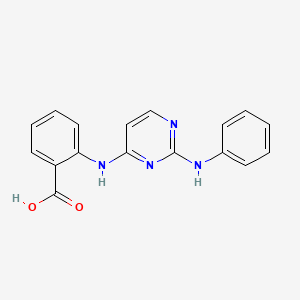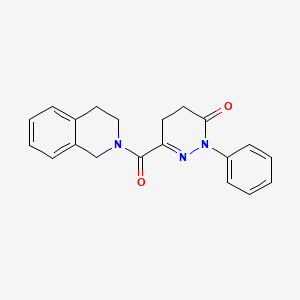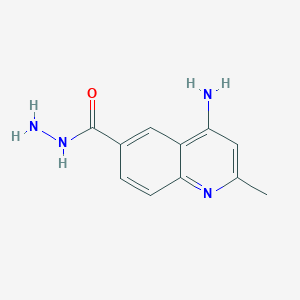
(E)-6-chloro-3-(3-(3-chlorophenyl)acryloyl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one is a synthetic organic compound that belongs to the class of coumarins. Coumarins are a group of aromatic compounds with a benzopyrone structure, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one typically involves the condensation of 3-chlorobenzaldehyde with 4-hydroxycoumarin in the presence of a base, followed by chlorination. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters, higher yields, and reduced production costs. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
化学反応の分析
Types of Reactions
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives with altered biological activities.
科学的研究の応用
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of dyes, optical brighteners, and other industrial chemicals
作用機序
The mechanism of action of 6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators. Additionally, it may interact with DNA and proteins, affecting cellular processes like apoptosis and cell proliferation .
類似化合物との比較
Similar Compounds
Coumarin: The parent compound with a simpler structure and similar biological activities.
Warfarin: A well-known anticoagulant with a coumarin backbone.
Dicoumarol: Another anticoagulant derived from coumarin.
Uniqueness
6-Chloro-3-[(2E)-3-(3-chlorophenyl)-1-oxo-2-propen-1-yl]-2H-1-benzopyran-2-one is unique due to the presence of the 3-chlorophenyl and 6-chloro substituents, which enhance its biological activity and specificity. These structural modifications can lead to improved pharmacokinetic properties and reduced side effects compared to other coumarin derivatives .
特性
分子式 |
C18H10Cl2O3 |
|---|---|
分子量 |
345.2 g/mol |
IUPAC名 |
6-chloro-3-[(E)-3-(3-chlorophenyl)prop-2-enoyl]chromen-2-one |
InChI |
InChI=1S/C18H10Cl2O3/c19-13-3-1-2-11(8-13)4-6-16(21)15-10-12-9-14(20)5-7-17(12)23-18(15)22/h1-10H/b6-4+ |
InChIキー |
VPIBYHFOJXEJCA-GQCTYLIASA-N |
異性体SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
正規SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC3=C(C=CC(=C3)Cl)OC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-chloro-N-(3-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B15110932.png)
![Ethyl 2-(2-{5-[(4,6-dimethylpyrimidin-2-ylthio)methyl]-4-prop-2-enyl(1,2,4-tri azol-3-ylthio)}acetylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B15110938.png)
![(2Z)-4-{[3-(ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobut-2-enoic acid](/img/structure/B15110943.png)
![1-ethyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B15110951.png)

![2-ethyl-5-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride](/img/structure/B15110955.png)


![9-(4-methoxyphenyl)-6-(p-tolyl)-5-(2,2,2-trifluoroacetyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B15110978.png)
![2-{2-[(Phenylamino)thioxomethyl]hydrazino}-3-prop-2-enyl-3,5,6,7-tetrahydrocyc lopenta[2,1-d]pyrimidino[4,5-b]thiophen-4-one](/img/structure/B15110984.png)
![N-[(3,5-difluorophenyl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15111007.png)

![4-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-6-methylpyridin-2(1H)-one](/img/structure/B15111030.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine](/img/structure/B15111038.png)
